2-Methoxypyridine-4-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

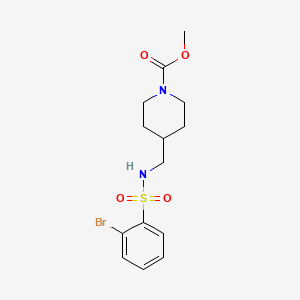

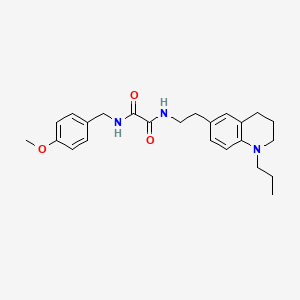

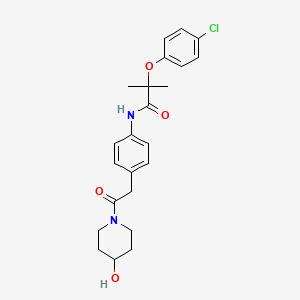

2-Methoxypyridine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2243504-98-3 . It has a molecular weight of 191.18 and its IUPAC name is this compound . The InChI code for this compound is 1S/C6H6FNO3S/c1-11-6-4-5 (2-3-8-6)12 (7,9)10/h2-4H,1H3 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H6FNO3S/c1-11-6-4-5 (2-3-8-6)12 (7,9)10/h2-4H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, sulfonyl fluorides are known to participate in various chemical reactions. For instance, they are used in Sulfur (VI) Fluoride Exchange (SuFEx) reactions, a concept pioneered by Sharpless and co-workers as the next generation of click chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 191.18 . The compound is stored at a temperature of 4 degrees .科学的研究の応用

Synthesis of Novel Compounds

Researchers have developed new methods for forming 2,3-Pyridyne, using compounds like 2-chloro-4-methoxypyridine as precursors, showcasing the utility of related compounds in generating reactive intermediates for further chemical transformations (Walters & Shay, 1995). Similarly, the synthesis of Weinreb amides from both chiral and achiral carboxylic acids using the deoxo-fluor reagent highlights the role of methoxypyridine derivatives in facilitating complex organic reactions (Tunoori, White, & Georg, 2000).

Radiolabeling and Medical Imaging

The development of a new [18F]fluoropyridine-based maleimide reagent for the prosthetic labeling of peptides and proteins demonstrates the importance of methoxypyridine derivatives in creating tools for biological research and diagnostic imaging (de Bruin et al., 2005). This innovation facilitates the selective labeling of biomolecules, enabling their tracking and imaging within the body, which is crucial for understanding biological processes and disease states.

Material Science Applications

In material science, the electropolymerization of 2-methoxyaniline-5-sulfonic acid to produce optically active, water-soluble sulfonated polyaniline films showcases the versatility of methoxypyridine derivatives in fabricating materials with specific optical properties (Strounina, Kane-Maguire, & Wallace, 1999). These materials have potential applications in sensors, displays, and other technologies requiring materials with controlled optical activity.

Chemical Biology and Pharmacology

The invention of a facile and general approach for the synthesis of aliphatic sulfonyl fluorides showcases the expanding toolkit for chemical biology and molecular pharmacology research (Xu et al., 2019). Sulfonyl fluorides are emerging as important probes in these fields, with methoxypyridine derivatives playing a key role in their development.

Enhanced Reactivity in Organic Synthesis

The significantly enhanced reactivities of nucleophilic substitution reactions in ionic liquid, facilitated by compounds like 2-(3-methanesulfonyloxypropyl)naphthalene, underscore the role of methoxypyridine derivatives in improving the efficiency and selectivity of organic synthesis (Kim, Song, & Chi, 2003).

Safety and Hazards

The safety information available indicates that 2-Methoxypyridine-4-sulfonyl fluoride is a hazardous compound. It has a GHS05 pictogram, with the signal word "Danger" . Hazard statements include H314 , and precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

将来の方向性

Sulfonyl fluorides, including 2-Methoxypyridine-4-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Future research may focus on the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

作用機序

Target of Action

It is known that sulfonyl fluorides can act as electrophiles, reacting with nucleophiles in various biochemical contexts .

Mode of Action

The mode of action of 2-Methoxypyridine-4-sulfonyl fluoride involves its interaction with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

It is known that sulfonyl fluorides can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .

特性

IUPAC Name |

2-methoxypyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c1-11-6-4-5(2-3-8-6)12(7,9)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVISTANXDBKYRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B2724491.png)

![1-{[3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2724493.png)

![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![N-(2,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2724504.png)